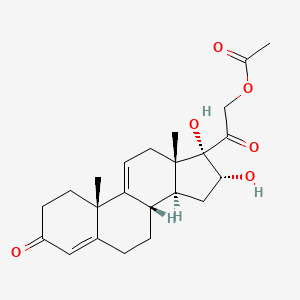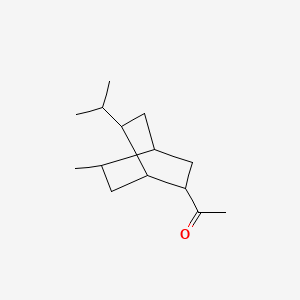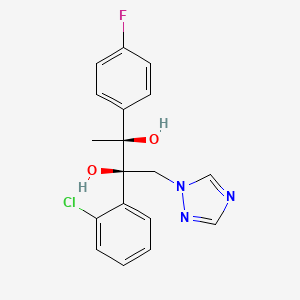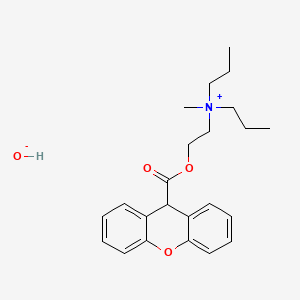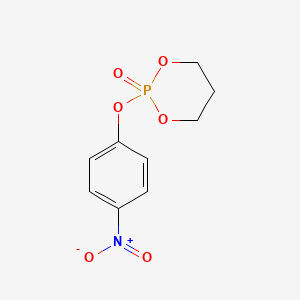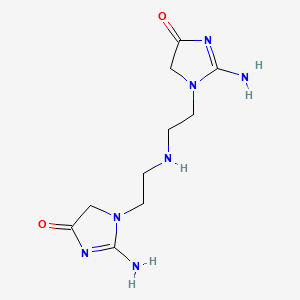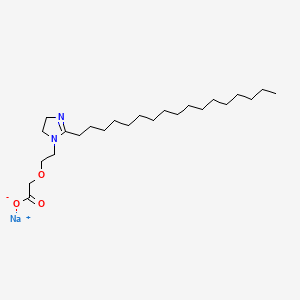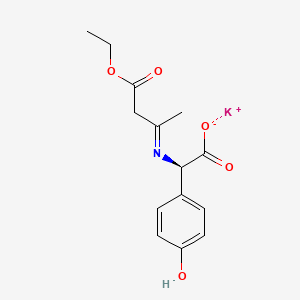
Potassium (R)-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate is a chemical compound with the molecular formula C14H16KNO5. It is known for its unique structure, which includes an ethoxy group, a methyl group, and a hydroxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxyphenylacetic acid with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- Potassium acetate
- 4-Hydroxyphenylacetic acid
- Ethyl acetoacetate
Uniqueness
Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
94107-38-7 |
|---|---|
Molecular Formula |
C14H16KNO5 |
Molecular Weight |
317.38 g/mol |
IUPAC Name |
potassium;(2R)-2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-7,13,16H,3,8H2,1-2H3,(H,18,19);/q;+1/p-1/t13-;/m1./s1 |
InChI Key |
QRVSNCPZUSBSDL-BTQNPOSSSA-M |
Isomeric SMILES |
CCOC(=O)CC(=N[C@H](C1=CC=C(C=C1)O)C(=O)[O-])C.[K+] |
Canonical SMILES |
CCOC(=O)CC(=NC(C1=CC=C(C=C1)O)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



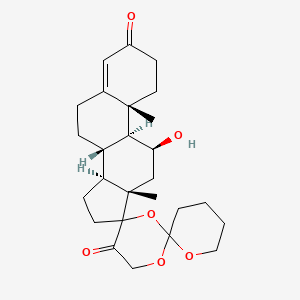

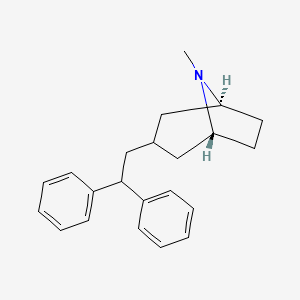
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
